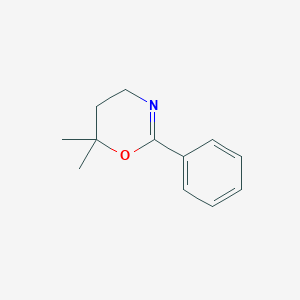
4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of phenyl-substituted amines with carbonyl compounds in the presence of an acid catalyst can lead to the formation of the oxazine ring. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods: In an industrial setting, the production of 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
化学反应分析
Types of Reactions: 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the oxazine ring to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine oxides, while substitution reactions can produce a variety of functionalized oxazine derivatives .
科学研究应用
4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use as a scaffold for drug development, particularly in designing molecules with therapeutic potential.
Industry: It is used in the production of materials with specific properties, such as adhesives, coatings, and resins
作用机制
The mechanism by which 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activity .
相似化合物的比较
- 4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-
- 4H-Benzo[d][1,3]oxazine
- 3-Halo-5,6-dihydro-4H-1,2-oxazine N-oxides
Comparison: 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other oxazines, it may exhibit different reactivity and biological activities. For example, the presence of the phenyl group can enhance its interaction with biological targets, making it a valuable scaffold for drug development .
属性
CAS 编号 |
13157-50-1 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
6,6-dimethyl-2-phenyl-4,5-dihydro-1,3-oxazine |
InChI |
InChI=1S/C12H15NO/c1-12(2)8-9-13-11(14-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI 键 |
VLBRQYCIAYGNES-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCN=C(O1)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate](/img/structure/B14729486.png)
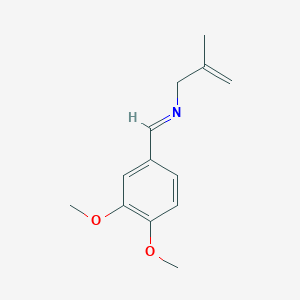
![2-{2-(Acetyloxy)-3-[2-(acetyloxy)-5-methylbenzyl]-5-chlorobenzyl}-4-methylphenyl acetate](/img/structure/B14729489.png)

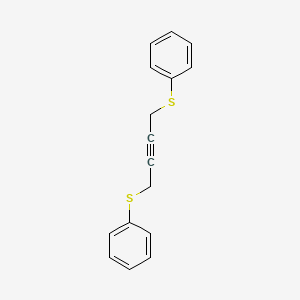

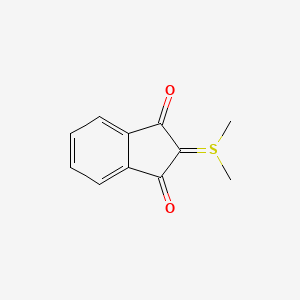
![1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea](/img/structure/B14729527.png)
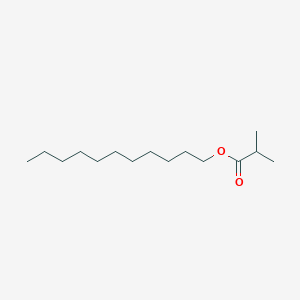

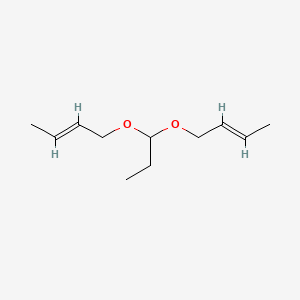
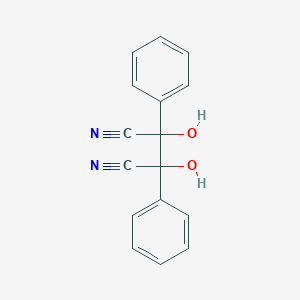
![N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B14729560.png)
